molecular formula C17H16N2O2 B13493359 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13493359
M. Wt: 280.32 g/mol
InChI Key: MVLIZNUCTKLMKG-UHFFFAOYSA-N
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Description

2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. . The structure of this compound includes an isoindoline core with a 4-aminophenylpropyl substituent, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the isoindoline-1,3-dione scaffold. The reaction conditions often include heating and the use of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst choice. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the dopamine receptor D2, which is implicated in various neurological disorders . The compound may also inhibit the aggregation of β-amyloid proteins, suggesting its potential use in Alzheimer’s disease treatment .

Comparison with Similar Compounds

Uniqueness: 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-[3-(4-aminophenyl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)4-3-11-19-16(20)14-5-1-2-6-15(14)17(19)21/h1-2,5-10H,3-4,11,18H2

InChI Key

MVLIZNUCTKLMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CC=C(C=C3)N

Origin of Product

United States

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